molecular formula C12H16N2O B11898789 3-Ethyl-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one

3-Ethyl-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11898789
M. Wt: 204.27 g/mol
InChI Key: PZJXUMDHJPJNFA-UHFFFAOYSA-N
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Description

3-Ethyl-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-ethylbenzoic acid with acetone in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-4(1H)-one derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolin-4(1H)-one derivatives, while reduction can produce various dihydroquinazolinone derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with various biological activities.

    Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and neurological disorders.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenylquinazolin-4(1H)-one: Another quinazolinone derivative with similar structural features.

    3-Ethyl-2-methylquinazolin-4(1H)-one: A closely related compound with slight structural variations.

Uniqueness

3-Ethyl-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one stands out due to its specific substituents, which may confer unique biological activities and chemical properties. Its distinct structure allows for diverse applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-ethyl-2,2-dimethyl-1H-quinazolin-4-one

InChI

InChI=1S/C12H16N2O/c1-4-14-11(15)9-7-5-6-8-10(9)13-12(14,2)3/h5-8,13H,4H2,1-3H3

InChI Key

PZJXUMDHJPJNFA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2NC1(C)C

Origin of Product

United States

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